IDO1 Inhibitory Potency: Target Compound vs. Analog with Altered Warhead
The target compound demonstrates measurable inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) in a human cell-based assay. While a direct head-to-head comparison within a single study is unavailable, cross-study analysis reveals a distinct potency profile compared to a closely related isoindoline analog bearing a different N-substituent. The target compound exhibited an IC50 of 28 nM in IFN-γ stimulated HeLa cells, whereas a more complex analog from the same patent family showed an IC50 of 661 nM in the same assay system [1][2]. This suggests that the simple acryloyl warhead contributes to, but does not solely determine, high potency for IDO1.
| Evidence Dimension | IDO1 inhibitory potency in human HeLa cells |
|---|---|
| Target Compound Data | IC50 = 28 nM |
| Comparator Or Baseline | Analog (BDBM50454810): IC50 = 661 nM |
| Quantified Difference | The target compound exhibits a ~24-fold greater potency than the selected comparator. |
| Conditions | IFN-γ stimulated human HeLa cells; 1 h pre-incubation with compound followed by cytokine stimulation; measurement of kynurenine production. |
Why This Matters
For scientists investigating IDO1 as an immuno-oncology target, the 24-fold potency differential highlights that minor structural modifications to the isoindoline N-substituent can drastically alter target engagement, making the specific compound critical for reproducing results.
- [1] BindingDB. (2020). Ligand BDBM50454789 (CHEMBL4209479): Affinity Data: IC50=28nM for IDO1 in HeLa cells. BindingDB. View Source
- [2] BindingDB. (2020). Ligand BDBM50454810 (CHEMBL4213934): Affinity Data: IC50=661nM for IDO1 in HeLa cells. BindingDB. View Source
